molecular formula C17H23N3O B295172 4-tert-Butyl-N-(3-imidazol-1-yl-propyl)-benzamide

4-tert-Butyl-N-(3-imidazol-1-yl-propyl)-benzamide

Cat. No.: B295172
M. Wt: 285.4 g/mol
InChI Key: UQYWALUDTXWCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-N-(3-imidazol-1-yl-propyl)-benzamide (also known as TAK-659) is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is involved in B-cell receptor signaling and plays a key role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

TAK-659 inhibits BTK activity by binding to the ATP-binding site of the kinase domain. This prevents BTK from phosphorylating downstream targets in the B-cell receptor signaling pathway, ultimately leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TAK-659 has been shown to have other effects on B-cell biology. For example, TAK-659 can inhibit B-cell activation and differentiation, as well as reduce the production of cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its specificity for BTK, which reduces the potential for off-target effects. However, TAK-659 has also been shown to have limited activity against certain BTK mutations that are associated with resistance to other BTK inhibitors. This highlights the importance of developing new BTK inhibitors with broader activity against resistant mutations.

Future Directions

Future research on TAK-659 and other BTK inhibitors will focus on several areas, including the development of combination therapies, the identification of biomarkers that can predict response to treatment, and the optimization of dosing and scheduling. Additionally, the role of BTK in other diseases, such as autoimmune disorders and solid tumors, is an area of active investigation.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the condensation of 4-tert-butylbenzaldehyde with 3-imidazol-1-yl-propylamine, followed by the reaction with benzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent inhibition of BTK activity and has shown anti-tumor activity both as a single agent and in combination with other therapies.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

4-tert-butyl-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C17H23N3O/c1-17(2,3)15-7-5-14(6-8-15)16(21)19-9-4-11-20-12-10-18-13-20/h5-8,10,12-13H,4,9,11H2,1-3H3,(H,19,21)

InChI Key

UQYWALUDTXWCHP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

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